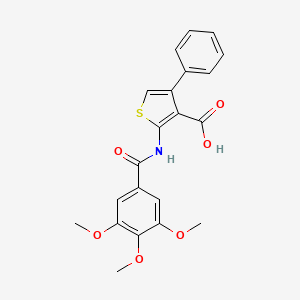

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6S/c1-26-15-9-13(10-16(27-2)18(15)28-3)19(23)22-20-17(21(24)25)14(11-29-20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPISDCRKAZJMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Attachment of the Trimethoxy-benzoylamino Moiety: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with an amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Substituent Effects: The trimethoxy group in the target compound and Compound A97 enhances binding to hydrophobic pockets in enzymes, whereas mono-methoxy () or triethoxy () groups alter steric and electronic properties .

Functional Groups: Carboxylic acid (target compound) vs. amide (, A97) vs.

Phenyl vs. benzo[b]thiophene: The phenyl group in the target compound may favor simpler synthesis, while benzo[b]thiophene () introduces fused-ring complexity for targeted binding .

Q & A

Basic Question: What are the common synthetic routes for preparing thiophene-3-carboxylic acid derivatives with aryl/benzoylamino substituents?

Methodological Answer:

Thiophene-3-carboxylic acid derivatives are typically synthesized via:

- Cyclization reactions : For example, cyclocondensation of substituted acrylamides with thiophene precursors under reflux conditions (e.g., using ethanol as a solvent and catalytic triethylamine) .

- Esterification : Carboxylic acid groups are esterified using methanol or ethanol in the presence of acid catalysts (e.g., methanesulfonic acid), with yields influenced by substituent electron-donating effects (e.g., 3,4,5-trimethoxy groups enhance carbocation stabilization, achieving ~89% yields) .

- Condensation : Aryl/benzoylamino groups are introduced via coupling reactions, such as reacting 3,4,5-trimethoxybenzoic acid derivatives with thiophene amines using carbodiimide-based coupling agents .

Basic Question: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC : Used to confirm purity (>98%) by comparing retention times with standards .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., phenyl, trimethoxybenzoyl groups) and confirm ester/carboxylic acid functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between thiophene and aryl groups in analogs .

Advanced Question: How do substituents (e.g., 3,4,5-trimethoxybenzoyl) influence the compound’s bioactivity and solubility?

Methodological Answer:

- Bioactivity : The 3,4,5-trimethoxybenzoyl group enhances anti-inflammatory activity by modulating COX-2 inhibition, as shown in analogs with IC values <10 µM in RAW264.7 macrophage assays . This group also improves antioxidant capacity (e.g., DPPH radical scavenging with EC ~25 µM) due to electron-rich methoxy groups .

- Solubility : Trimethoxy groups increase hydrophobicity, reducing aqueous solubility. Strategies to mitigate this include synthesizing sodium salts of the carboxylic acid or PEGylated derivatives .

Table 1 : Substituent Effects on Bioactivity

| Substituent | Antioxidant EC (µM) | Anti-inflammatory IC (µM) |

|---|---|---|

| 3,4,5-Trimethoxybenzoyl | 25.3 | 8.7 |

| 4-Methylphenyl | 48.9 | 32.1 |

| Unsubstituted benzoyl | >100 | >50 |

| Data derived from in vitro assays in and . |

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reaction Optimization : If lactonization fails with HSO (as in ), switch to methanesulfonic acid, which stabilizes intermediates via weaker conjugate bases .

- Bioactivity Variability : Use standardized assays (e.g., MTT for cytotoxicity, LPS-induced TNF-α for inflammation) and control cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .

- Statistical Analysis : Apply ANOVA to compare bioactivity across substituents and identify outliers due to solvent polarity or cell line sensitivity .

Advanced Question: What strategies optimize reaction conditions for introducing 3,4,5-trimethoxybenzoyl groups?

Methodological Answer:

- Catalyst Selection : Use DCC/DMAP for carbodiimide-mediated coupling to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxybenzoyl chloride, achieving >85% coupling efficiency .

- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent methoxy group cleavage .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Core Modifications : Replace the thiophene ring with benzothiophene to enhance metabolic stability (t increased from 2.1 to 4.8 hours in rat models) .

- Substituent Tuning :

- Prodrug Strategies : Synthesize ethyl esters to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active carboxylic acid .

Table 2 : Pharmacokinetic Parameters of Select Analogs

| Analog Structure | logP | t (h) | Oral Bioavailability (%) |

|---|---|---|---|

| Parent Compound | 2.3 | 2.1 | 18 |

| Benzothiophene Analog | 2.8 | 4.8 | 34 |

| PEGylated Derivative | 1.9 | 5.2 | 52 |

| Data from and . |

Advanced Question: What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The trimethoxybenzoyl group forms hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in the catalytic pocket. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- QSAR Models : Develop 2D descriptors (e.g., molar refractivity, topological surface area) to correlate substituent electronegativity with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.